N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide
Description
Properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F5N2O/c12-6-1-2-7(8(13)3-6)9(5-17)18-10(19)4-11(14,15)16/h1-3,9H,4H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMAFGZSXLHVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C#N)NC(=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F5N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acylation of 2,4-Difluorobenzyl Cyanide
A primary synthetic route involves the nucleophilic acylation of 2,4-difluorobenzyl cyanide with 3,3,3-trifluoropropanoyl chloride. This reaction proceeds via a two-step mechanism:
- Formation of the Intermediate : The cyanide group in 2,4-difluorobenzyl cyanide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,3,3-trifluoropropanoyl chloride. This step generates an intermediate tetrahedral adduct.
- Deprotonation and Elimination : A base, such as triethylamine (TEA), abstracts a proton from the intermediate, facilitating the elimination of hydrochloric acid (HCl) and yielding the final amide product.
Reaction Conditions :
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature : 0–25°C (to minimize side reactions).
- Molar Ratio : 1:1 stoichiometry of benzyl cyanide to acyl chloride.
Yield : 65–78% (dependent on purity of starting materials).
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow reactors (CFRs) are employed to:
- Enhance Mixing Efficiency : Microfluidic channels ensure rapid homogenization of reagents.
- Reduce Reaction Time : Residence times of 10–30 minutes, compared to hours in batch processes.
- Improve Safety : Automated systems minimize exposure to hazardous intermediates (e.g., acyl chlorides).
Case Study : A CFR process for a related trifluoropropanamide achieved a 92% conversion rate at 50°C, with a throughput of 5 kg/h.
Purification Protocols
Crystallization : The crude product is recrystallized from diisopropyl ether or hexane to achieve >99% purity.
Chromatography : Reverse-phase HPLC with acetonitrile/water gradients resolves trace impurities (e.g., unreacted benzyl cyanide).
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Nucleophilic Acylation | 65–78% | 95–98% | Moderate | Low |
| Epoxide Ring-Opening | 70–85% | 97–99% | High | Moderate |
| Continuous Flow | 85–92% | >99% | Very High | High (initial) |
Key Findings :
- The epoxide method offers superior yield and purity but requires specialized reagents (e.g., mCPBA).
- Continuous flow systems, while capital-intensive, reduce long-term production costs through higher throughput.
Mechanistic Insights and Side Reactions
Competing Pathways
- Hydrolysis of Acyl Chloride : Exposure to moisture leads to hydrolysis of 3,3,3-trifluoropropanoyl chloride, forming 3,3,3-trifluoropropanoic acid. This side reaction is mitigated by using anhydrous solvents and molecular sieves.
- Over-Oxidation : During sulfone formation, excessive mCPBA can oxidize the nitrile group to a carboxylic acid. Stoichiometric control (1.2 eq mCPBA) suppresses this.
Stereochemical Considerations
The compound lacks chiral centers, but intermediates in the epoxide route may exhibit stereoselectivity. For example, ring-opening of the epoxide with sodium p-fluorophenylsulfinate produces a racemic mixture, necessitating chiral resolution if enantiopure products are required.
Green Chemistry Approaches
Solvent Recycling
Atom Economy
The nucleophilic acylation route exhibits an atom economy of 85%, compared to 72% for the epoxide method. The disparity arises from the stoichiometric use of mCPBA in the latter.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atoms in the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide serves as a building block for synthesizing more complex fluorinated compounds. Its versatility allows for various chemical reactions:
- Oxidation : Can be oxidized to form carboxylic acids.
- Reduction : Reduction reactions can convert the nitrile group to primary amines.
- Substitution : The fluorine atoms can be substituted with other functional groups.
Biology
Research has indicated potential biological activities of this compound:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : Investigated for binding affinity to various receptors, which could influence physiological processes.
Medicine
This compound is being explored for therapeutic properties:
- Anti-inflammatory Activities : Potential applications in treating inflammatory diseases.
- Anticancer Properties : Studies suggest it may inhibit cancer cell proliferation through mechanisms such as oxidative stress induction and modulation of signaling pathways.
Case Study: Anticancer Mechanism
Recent studies have demonstrated that derivatives of this compound can inhibit the JAK/STAT3 signaling pathway, which is often dysregulated in cancers. For example:
- A related compound showed an IC50 value of 0.28 μM against HCT116 colorectal cancer cells.
- Induction of reactive oxygen species (ROS) production was observed, leading to apoptosis in tumor cells.
Industrial Applications
In the industrial sector, this compound is utilized in developing advanced materials due to its high thermal stability and resistance to chemical degradation. Its unique properties make it suitable for applications requiring durable materials.
Mechanism of Action
The mechanism of action of N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, further influencing its biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table highlights key structural differences and similarities between the target compound and its analogs:
Key Observations :
- Electron-Withdrawing Groups: The target compound’s 2,4-difluorophenyl and cyano groups mirror the 4-cyano-3-trifluoromethylphenyl group in , which is associated with enhanced electrophilic reactivity and receptor binding in pharmaceuticals .
- Trifluoropropanamide Backbone : Analogous to 3q () and other trifluoropropanamides, the trifluoromethyl group likely improves metabolic stability and lipophilicity .
Physicochemical Properties
- Crystallinity: Analogs like N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide () form off-white crystalline powders, suggesting the target compound may exhibit similar crystallinity and stability .
- Hydrogen Bonding : ’s crystal structure analysis reveals N—H⋯O interactions in trifluoromethylphenyl propanamides, which could enhance solubility and solid-state stability .
Stability and Degradation
- Impurity Profiles : identifies impurities like 3-(trifluoromethyl)aniline in propanamide synthesis, highlighting the need for rigorous purification to avoid by-products in the target compound’s production .
Biological Activity
N-[Cyano-(2,4-difluorophenyl)methyl]-3,3,3-trifluoropropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C15H16F3N2O
- Molecular Weight : 292.30 g/mol
- Functional Groups : Cyano group, trifluoromethyl group, and amide linkage.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds structurally related to this compound. For instance, derivatives exhibiting similar functional groups have shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Inhibition of STAT3 Signaling : Research indicates that some derivatives can inhibit the JAK/STAT3 signaling pathway, which is often dysregulated in cancers. For example, a related compound demonstrated an IC50 value of 0.28 μM against HCT116 colorectal cancer cells and induced reactive oxygen species (ROS) production that suppressed the PI3K/AKT pathway .
- Mechanism of Action : The mechanism involves the induction of oxidative stress and subsequent apoptosis in tumor cells. The ability to modulate key signaling pathways makes these compounds candidates for targeted cancer therapies.
Insecticidal Activity
In addition to anticancer properties, this compound has been evaluated for its insecticidal activity. A study on similar cyano-containing compounds showed varied toxicological effects against pests such as Aphis nerii, with some compounds achieving LC50 values as low as 1.04 ppm . This suggests that structural modifications involving cyano groups can enhance insecticidal efficacy.
Table 1: Summary of Biological Activities
Mechanistic Insights
The biological activity of this compound is closely linked to its chemical structure:
- Electrophilic Nature : The presence of multiple fluorine atoms enhances the electrophilicity of the compound, potentially increasing its reactivity with biological targets.
- Signal Transduction Modulation : By influencing key pathways such as STAT3 and PI3K/AKT, these compounds can alter cellular responses to growth factors and cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
